Home > Products > Screening Compounds P56481 > 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol - 2092231-14-4

3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Catalog Number: EVT-1772996
CAS Number: 2092231-14-4
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2PPT)

  • Compound Description: 2PPT is a triazolone derivative. Its molecular and crystal structure, as well as spectroscopic properties, have been investigated using X-ray diffraction, Density Functional Theory (DFT), FT-IR, and NMR. []
  • Relevance: While structurally different, 2PPT shares a key structural motif with 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol: the presence of a prop-2-yn-1-yl substituent. Both compounds also belong to the broader class of heterocyclic compounds containing nitrogen and oxygen. []

3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines (Series)

  • Compound Description: This series of compounds incorporates a pyrazoline ring fused to a naphthyridine core. Their synthesis and antimicrobial activity against various bacterial and fungal strains have been reported. []
  • Relevance: These compounds, like 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, feature a pyrazole ring. The presence of diverse aryl substituents on the pyrazoline ring in this series highlights the potential for structural modifications at this position in the target compound. []

3-Methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol (Azo dye ligand)

  • Compound Description: This azo dye ligand forms complexes with cobalt(II) and copper(II). The complexes demonstrate interactions with calf thymus DNA and exhibit antibacterial activity against Klebsiella pneumoniae and Bacillus subtilis. []
  • Relevance: This compound shares the 1-phenyl-1H-pyrazol-5-ol moiety with 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, highlighting the significance of this core structure in biological activity. []

4,4´-(1E,1E)-1,1´-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))Bis(5-Methyl-2-Phenyl-2,3-Dihydro-1H-Pyrazol-3-Ol) (H2BuEtP)

  • Compound Description: H2BuEtP is a Schiff base ligand studied for its ability to extract heavy metals from aqueous solutions. Its efficiency in the simultaneous extraction of cadmium, iron, nickel, and lead, particularly in the presence of auxiliary complexing agents like tartrate ions, has been investigated. [, , , ]
  • Relevance: H2BuEtP incorporates two pyrazol-3-ol units, a structural feature also present in 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol. This structural similarity suggests potential applications in metal chelation for the target compound. [, , , ]

4-Butanoyl-2-4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (HBuP)

  • Compound Description: HBuP is a pyrazolone derivative often employed in conjunction with H2BuEtP for metal extraction studies. [, , , ]
  • Relevance: Similar to H2BuEtP, HBuP contains a pyrazol-3-one core structure, making it structurally relevant to 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol. [, , , ]

5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Compound Description: This compound features a benzodiazolone core with a nitro group and a prop-2-yn-1-yl substituent. Its crystal structure, revealing intermolecular hydrogen bonding patterns, has been determined. []
  • Relevance: This compound and 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol share the prop-2-yn-1-yl substituent. The presence of this group in both structures suggests its potential role in influencing molecular packing and intermolecular interactions. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: MBA236 is a potent dual inhibitor of cholinesterase and monoamine oxidase, exhibiting potential for treating neurodegenerative diseases. []
  • Relevance: Both MBA236 and 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol contain the prop-2-yn-1-amine moiety, highlighting this structural feature's potential importance in designing molecules with biological activity, particularly in the realm of enzyme inhibition. []

1-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol

  • Compound Description: This pyrazole derivative has been synthesized and characterized using various techniques, including powder XRD, FT-IR, TG-DTA-DSC, and dielectric studies. []
  • Relevance: This compound and 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol are both part of the 1-phenyl-1H-pyrazol-5-ol family. The structural variations at the 3-position demonstrate the potential for introducing different substituents at this site in the target compound. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, demonstrating potential as a cancer therapeutic. []
  • Relevance: PF-06459988 features a pyrazole ring, a common structural element with 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol. The presence of a pyrazole ring in this potent inhibitor suggests its potential relevance in medicinal chemistry. []

2-(4,5-dihydro-1H-pyrazol-5-yl)phenol

  • Compound Description: This compound serves as a ligand for Cu(II) and Ag(II) complexes, and its UV-Visible spectroscopic properties have been characterized. []
  • Relevance: Sharing the pyrazol-5-ol core with 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, this compound emphasizes the importance of this core structure in coordinating with metal ions. []

1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-1′′-(prop-2-en-1-yl)-2′,3′,5′,6′,7′,7a’-hexahydro-1′H-dispiro[1-benzopyran-3,2′-pyrrolizine-3′,3′′-indoline]-2′′,4-dione

  • Compound Description: This complex polycyclic compound contains a pyrazole ring and a prop-2-en-1-yl group. Its crystal structure, revealing intricate hydrogen bonding patterns, has been elucidated. []
  • Relevance: This compound shares the 1,3-diphenyl-1H-pyrazol-4-yl and prop-2-en-1-yl motifs with 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol. The presence of these structural elements in a larger molecular framework suggests potential avenues for synthesizing more complex derivatives of the target compound. []

6′-(1,3-Diphenyl-1H-pyrazol-4-yl)-7′-(1H-indol-3-ylcarbonyl)-2-oxo-1-(prop-2-en-1-yl)-5′,6′,7′,7a’-tetrahydro-1′H-spiro[indoline-3,5′-pyrrolo[1,2-c][1,3]thiazole]-7′-carbonitrile

  • Compound Description: This spirocyclic compound incorporates a 1,3-diphenyl-1H-pyrazol-4-yl moiety, a prop-2-en-1-yl group, and a variety of other heterocyclic rings. []
  • Relevance: The shared 1,3-diphenyl-1H-pyrazol-4-yl and prop-2-en-1-yl groups with 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol highlight the possibility of integrating these structural features into diverse molecular architectures, potentially leading to molecules with unique properties. []

3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate (1/1)

  • Compound Description: This co-crystal consists of a pyrazol-5-ol derivative and an ethyl carbazate derivative. []
  • Relevance: The presence of a pyrazol-5-ol unit in this co-crystal highlights its ability to form stable crystal structures through hydrogen bonding interactions, providing insights into the potential solid-state behavior of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol. []

1,1-双(6-甲氧基-4'-(萘-1-基)-[1,1'-联苯]-3-基)丙-2-炔-1-醇

  • Compound Description: This compound, named 1,1-Bis(6-methoxy-4'-(naphthalen-1-yl)-[1,1'-biphenyl]-3-yl)prop-2-yn-1-ol in English, is a propynol derivative synthesized and characterized using NMR spectroscopy. []
  • Relevance: Both this compound and 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol feature a prop-2-yn-1-ol moiety. The presence of this group suggests potential similarities in their reactivity and potential applications in organic synthesis. []

4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols (Series)

  • Compound Description: This series of compounds features a pyrazol-5-ol unit connected to an indole ring via a methylene bridge. They were synthesized using a two-step process involving Knoevenagel condensation followed by selective reduction. []
  • Relevance: The shared pyrazol-5-ol unit with 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol highlights the versatility of this core structure in building diverse molecular scaffolds, particularly for potential biological applications. []

N-Ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

  • Compound Description: This pyrazole-pyrimidine derivative exhibited significant herbicidal activity against Pennisetum alopecuroides. []
  • Relevance: This compound's potent herbicidal activity, in contrast to the potential pharmaceutical applications of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, highlights the diverse biological activities pyrazole-containing compounds can exhibit. []

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

  • Compound Description: This compound demonstrated strong inhibitory activity against chlorophyll synthesis in Pennisetum alopecuroides, suggesting potential herbicidal applications. []
  • Relevance: The presence of a prop-2-yn-1-yloxy group in this compound, structurally similar to the prop-2-yn-1-yl group in 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, suggests a potential relationship between this structural feature and herbicidal activity. []

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

  • Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor, exhibiting potential as a cancer therapeutic. Its pharmacodynamic properties have been extensively studied in xenograft models. []
  • Relevance: The presence of a pyrazole ring in GDC-0879, a potent kinase inhibitor, further emphasizes the importance of this heterocycle in medicinal chemistry and its relevance to the design of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol analogs with potential biological activity. []

(E)-3-(3-(5-methyl-1-4-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one

  • Compound Description: This complex compound contains multiple pyrazole and triazole rings. Its crystal structure has been determined, revealing its three-dimensional conformation and packing arrangement. []
  • Relevance: The presence of a pyrazole ring in this compound, along with other heterocycles, provides insights into the potential for designing more complex analogs of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol with diverse structural features. []

3-(2-Methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazole-1-yl)methyl)-1,2,4-oxadiazole derivatives

  • Compound Description: This series of benzofuran-oxadiazole-triazole hybrids were efficiently synthesized using a click chemistry approach. []
  • Relevance: While structurally distinct, the use of click chemistry to generate this series highlights the potential for employing similar synthetic strategies to create a library of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol derivatives via its prop-2-yn-1-yl group. []

(E)-1-(4-Bromophenyl)-3-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

  • Compound Description: This compound incorporates a pyrazole ring linked to a triazole ring and a bromophenyl group. Its crystal structure, revealing the presence of C—H⋯O and π–π interactions, has been determined. []
  • Relevance: The presence of a pyrazole ring in this compound, similar to 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, highlights the potential for incorporating halogens, such as bromine, into the target compound's structure for modifying its physicochemical properties. []

(Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-(p-tolyl)prop-2-en-1-one

  • Compound Description: This compound features a pyrazole ring attached to a hydroxypropenone moiety. Its crystal structure has been determined. []
  • Relevance: The presence of a pyrazole ring in this compound, although in a different substitution pattern compared to 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, emphasizes the prevalence of this heterocycle in various chemical contexts. []

(Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one

  • Compound Description: This pyrazole-containing compound has been synthesized and its crystal structure determined. []
  • Relevance: Similar to other related compounds, the presence of a pyrazole ring in this structure further supports the importance of this heterocycle as a building block for diverse chemical entities. []

Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate

  • Compound Description: This compound, featuring a thiophene ring with a prop-1-yn-1-yl substituent, was isolated from the essential oil of Artemisia absinthium root. []
  • Relevance: While not containing a pyrazole ring, this compound is structurally related to 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol through the presence of a propynyl group, albeit attached to a thiophene ring instead of a pyrazole ring. This similarity suggests potential for exploring the natural product-like properties of the target compound and its derivatives. []
  • Compound Description: This series of pyrazolines bearing a benzenesulfonamide moiety were synthesized using ultrasound irradiation and demonstrated promising anti-inflammatory activity. []
  • Relevance: These compounds, like 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, contain a pyrazole ring, showcasing the versatility of this heterocycle in constructing molecules with potential medicinal applications, including anti-inflammatory agents. []

(E)-1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

  • Compound Description: This compound contains multiple pyrazole and triazole rings, highlighting the ability of these heterocycles to form complex molecular architectures. []
  • Relevance: Similar to other related compounds, the presence of a pyrazole ring in this molecule further emphasizes the potential of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol as a building block for constructing diverse and complex chemical structures. []

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols (Series)

  • Compound Description: This series was investigated for their potential as antipsychotic agents, with some compounds demonstrating antipsychotic-like effects in animal models without interacting with dopamine receptors. []
  • Relevance: This series shares the core 1H-pyrazol-5-ol structure with 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, emphasizing the potential of this scaffold for developing compounds with central nervous system activity. []

1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole (Series)

  • Compound Description: These pyrazoline-tetrazole hybrids were synthesized and evaluated for their antioxidant and antidiabetic activities. []
  • Relevance: This series showcases the diversity of pharmacologically relevant hybrids that can be synthesized incorporating a pyrazoline ring, similar to 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol. []

6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One

  • Compound Description: This compound, incorporating a pyrimidinone ring, was synthesized and found to possess significant antimicrobial activity. []
  • Relevance: Although structurally distinct, this compound's antimicrobial activity emphasizes the potential of heterocyclic compounds, similar to 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, in medicinal chemistry, particularly for developing antimicrobial agents. []
  • Compound Description: This series of compounds, incorporating various heterocyclic moieties, were synthesized and screened for their antimicrobial activity, with some exhibiting moderate activity. []
  • Relevance: The presence of pyrazoline and isoxazole rings in this series, structurally similar to the pyrazole ring in 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, highlights the significance of these heterocycles in designing compounds with potential antimicrobial properties. []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ol Derivatives (Series)

  • Compound Description: This series of pyrazole derivatives was synthesized using a four-component domino reaction and evaluated for their antibacterial activity. []
  • Relevance: Similar to 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, these compounds highlight the potential of incorporating a pyrazole ring into molecules with potential antibacterial properties. []

4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: This complex compound features two pyrazole rings with different substitution patterns and a dichlorophenyl group. Its crystal structure has been determined. []
  • Relevance: This compound, while more complex, shares the 1-phenyl-1H-pyrazol-5-ol unit with 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, highlighting the potential for introducing various substituents and functional groups onto this core structure. []

Properties

CAS Number

2092231-14-4

Product Name

3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

IUPAC Name

5-cyclobutyl-2-prop-2-ynyl-1H-pyrazol-3-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c1-2-6-12-10(13)7-9(11-12)8-4-3-5-8/h1,7-8,11H,3-6H2

InChI Key

SGWQRMHQPAJWEP-UHFFFAOYSA-N

SMILES

C#CCN1C(=O)C=C(N1)C2CCC2

Canonical SMILES

C#CCN1C(=O)C=C(N1)C2CCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.